

Application Notes and Protocols for the Spectroscopic Analysis of 1-Piperidinepropanoic Acid

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Compound of Interest

Compound Name: *1-Piperidinepropanoic acid*

Cat. No.: *B172629*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-Piperidinepropanoic acid** is a small organic molecule with potential applications in pharmaceutical and chemical research. Accurate structural elucidation and purity assessment are critical for its use in scientific studies. This document provides detailed application notes and protocols for the analysis of **1-Piperidinepropanoic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two fundamental techniques for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ^1H and ^{13}C NMR are essential for confirming the identity and assessing the purity of **1-Piperidinepropanoic acid**.

Predicted ^1H and ^{13}C NMR Data

The following tables summarize the predicted chemical shifts (δ) for **1-Piperidinepropanoic acid**. These predictions are based on the analysis of its structural components and data from similar molecules.

Table 1: Predicted ^1H NMR Data for **1-Piperidinepropanoic acid**

Atom Number(s)	Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
2', 6'	H-ax, H-eq	~ 2.4 - 2.6	Multiplet	4H
3', 5'	H-ax, H-eq	~ 1.5 - 1.7	Multiplet	4H
4'	H-ax, H-eq	~ 1.4 - 1.6	Multiplet	2H
2	-CH ₂ -	~ 2.5 - 2.7	Triplet	2H
3	-CH ₂ -	~ 2.3 - 2.5	Triplet	2H
-	-COOH	~ 10 - 12	Singlet (broad)	1H

Table 2: Predicted ¹³C NMR Data for **1-Piperidinopropanoic acid**

Atom Number	Carbon Assignment	Predicted Chemical Shift (ppm)
5	C=O	~ 173 - 178
2', 6'	-CH ₂ -	~ 54 - 56
3', 5'	-CH ₂ -	~ 25 - 27
4'	-CH ₂ -	~ 23 - 25
2	-CH ₂ -	~ 57 - 59
3	-CH ₂ -	~ 32 - 34

Experimental Protocol for NMR Analysis

1. Sample Preparation:

- For ¹H NMR: Accurately weigh 5-10 mg of **1-Piperidinopropanoic acid**.[\[1\]](#)
- For ¹³C NMR: Accurately weigh 20-50 mg of **1-Piperidinopropanoic acid**.[\[2\]](#)
- Transfer the sample to a clean, dry vial.

- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or Chloroform-d ($CDCl_3$)). The choice of solvent depends on the solubility of the compound.
[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
[\[2\]](#)
- Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
[\[1\]](#)

2. NMR Data Acquisition:

- Insert the NMR tube into the spectrometer.
- For 1H NMR: Acquire the spectrum using typical parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
[\[2\]](#)
- For ^{13}C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
[\[2\]](#)

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction.
- Integrate the peaks in the 1H NMR spectrum.
- Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).



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Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data

The molecular formula of **1-Piperidinepropanoic acid** is $C_8H_{15}NO_2$ and its molecular weight is 173.21 g/mol. In a mass spectrum, the protonated molecule $[M+H]^+$ would be expected at an m/z of 174.22.

Table 3: Expected Mass Spectrometry Data for **1-Piperidinepropanoic acid**

Ion	Formula	Calculated m/z
$[M+H]^+$	$C_8H_{16}NO_2^+$	174.12
$[M+Na]^+$	$C_8H_{15}NNaO_2^+$	196.10
$[M-H]^-$	$C_8H_{14}NO_2^-$	172.10

Experimental Protocol for Mass Spectrometry Analysis

1. Sample Preparation:

- Prepare a stock solution of **1-Piperidinepropanoic acid** by dissolving it in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.^[4]
- Dilute the stock solution with an appropriate solvent (a mixture of water and organic solvent is common for electrospray ionization) to a final concentration of about 10 μ g/mL.^[4]
- If the solution contains any solid particles, it must be filtered to prevent blockage of the instrument's tubing.^[4]

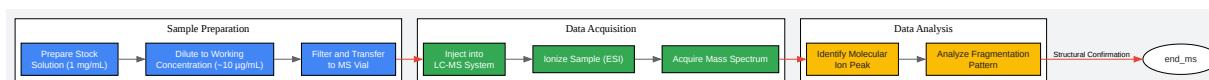
- Transfer the final solution to a standard 2 mL mass spectrometry vial.[4]

2. MS Data Acquisition:

- The analysis is typically performed using a liquid chromatography-mass spectrometry (LC-MS) system.[5]
- Inject the sample into the LC-MS system.
- The mass spectrometer can be operated in either positive or negative ion mode to detect the corresponding ions. Electrospray ionization (ESI) is a common technique for this type of molecule.[4]
- Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

3. Data Analysis:

- Identify the molecular ion peak to confirm the molecular weight of the compound.
- Analyze the fragmentation pattern, if any, to gain further structural information and corroborate the proposed structure.[6]



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Caption: Experimental workflow for MS analysis.

Conclusion:

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation and characterization of **1-Piperidinopropanoic acid**. NMR confirms the connectivity and chemical environment of the

atoms within the molecule, while mass spectrometry provides an accurate molecular weight and can offer corroborating structural evidence through fragmentation patterns. These detailed protocols serve as a valuable resource for researchers to ensure the quality and identity of their synthesized compounds.[2]

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